Galangin 3-methyl ether

Catalog No.
S619073
CAS No.
6665-74-3
M.F
C16H12O5
M. Wt
284.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galangin 3-methyl ether

CAS Number

6665-74-3

Product Name

Galangin 3-methyl ether

IUPAC Name

5,7-dihydroxy-3-methoxy-2-phenylchromen-4-one

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

InChI

InChI=1S/C16H12O5/c1-20-16-14(19)13-11(18)7-10(17)8-12(13)21-15(16)9-5-3-2-4-6-9/h2-8,17-18H,1H3

InChI Key

LYISDADPVOHJBJ-UHFFFAOYSA-N

Synonyms

3-methylgalangin

Canonical SMILES

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3

Antibacterial Activity:

Galangin 3-methyl ether, a natural flavonoid found in the rhizome of Alpinia officinarum, has shown potential as an antibacterial agent. Studies suggest it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell membrane [].

Galangin 3-methyl ether, also known as 3-O-methylgalangin, is a flavonoid compound with the molecular formula C16H12O5C_{16}H_{12}O_5. It is derived from galangin, which is found in various plants, particularly in the rhizome of Alpinia officinarum. This compound exhibits a range of biological activities and has garnered attention for its potential therapeutic applications.

Typical of flavonoids, such as:

  • Methylation: The introduction of methyl groups can enhance its solubility and stability.
  • Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to yield galangin and methanol.
  • Oxidation: The compound can be oxidized to form various derivatives, which may exhibit different biological activities.

These reactions are significant for modifying the compound's properties and enhancing its efficacy in various applications.

Galangin 3-methyl ether exhibits notable biological activities, including:

  • Anticancer Properties: Research indicates that it can promote apoptosis in cancer cells, particularly in breast and laryngeal cancer models. It operates through pathways involving tumor necrosis factor-related apoptosis-inducing ligand and caspase signaling, leading to reduced tumor growth without harming normal cells .
  • Antibacterial Effects: The compound has demonstrated antibacterial activity against various bacterial strains, making it a candidate for further research in antimicrobial therapies .
  • Anti-inflammatory Effects: Galangin 3-methyl ether may modulate inflammatory responses, contributing to its therapeutic potential.

Several methods exist for synthesizing Galangin 3-methyl ether:

  • Natural Extraction: It can be isolated from the rhizome of Alpinia officinarum through solvent extraction methods.
  • Chemical Synthesis: Synthetic routes often involve the methylation of galangin using reagents like dimethyl sulfate or methyl iodide under basic conditions.
  • Biotransformation: Microbial fermentation processes can also be utilized to produce this compound from precursor flavonoids.

These methods allow for both natural and synthetic production, catering to different research and industrial needs.

Galangin 3-methyl ether has a variety of applications:

  • Pharmaceuticals: Its anticancer and antibacterial properties make it a candidate for drug development.
  • Functional Foods: As a natural compound with health benefits, it is explored as an ingredient in dietary supplements and functional foods .
  • Cosmetics: Its antioxidant properties lend it potential use in skincare formulations.

Studies have shown that Galangin 3-methyl ether interacts with various biological targets:

  • Cell Signaling Pathways: It influences pathways related to apoptosis and inflammation, which are crucial in cancer therapy .
  • Synergistic Effects: When combined with other compounds, such as gold nanoparticles, its efficacy against cancer cells is enhanced .

These interactions underline the compound's potential as a multi-target therapeutic agent.

Several compounds share structural similarities with Galangin 3-methyl ether. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
GalanginNo methyl group at position 3Directly exhibits anticancer activity
3-O-MethylgalanginMethyl group at position 3Enhanced solubility and stability
5-O-MethylgalanginMethyl group at position 5Potentially different biological activity
QuercetinHydroxyl groups at multiple positionsBroader spectrum of biological activities
KaempferolSimilar flavonoid structureKnown for anti-inflammatory effects

Galangin 3-methyl ether is unique due to its specific methylation pattern, which influences its solubility and biological activity compared to these similar compounds. This distinctiveness makes it a subject of interest for further pharmacological studies.

Physical Description

Solid

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

284.06847348 g/mol

Monoisotopic Mass

284.06847348 g/mol

Heavy Atom Count

21

Melting Point

299 °C

UNII

02887TX99X

Other CAS

6665-74-3

Wikipedia

3-O-methylgalangin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15

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